3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds such as triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Other related compounds have been identified as novel CDK2 inhibitors , suggesting potential targets in cell cycle regulation.
Mode of Action
Related compounds have been found to inhibit cdk2, a key regulator of the cell cycle . This suggests that 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine may interact with its targets to disrupt normal cellular processes, leading to changes in cell behavior.
Pharmacokinetics
The compound is predicted to have high gi absorption and be bbb permeant, suggesting good bioavailability .
Result of Action
Related compounds have shown significant inhibitory activity against cancer cell lines and antibacterial activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the interacting biomolecules .
Cellular Effects
Some triazole derivatives have shown to exhibit significant cytotoxic activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Triazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Many triazoles are known to interact with various transporters or binding proteins .
Subcellular Localization
Many triazoles and their derivatives are known to localize in various subcellular compartments depending on their physicochemical properties and the nature of their interactions with cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific redox conditions. For example, substitution with an amine can yield aminomethyl derivatives, while oxidation may lead to the formation of triazole N-oxides .
Scientific Research Applications
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Medicinal chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological research: The compound is used as a tool to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound has similar structural features but with a trifluoromethyl group instead of a chloromethyl group.
3-(Methyl)-[1,2,4]triazolo[4,3-a]pyridine: The methyl derivative is another similar compound with distinct properties and applications.
Uniqueness
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBTKMCEHZSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610734 | |
Record name | 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855789-56-9 | |
Record name | 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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